molecular formula C14H10N4O2S2 B2694889 N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862975-95-9

N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Katalognummer B2694889
CAS-Nummer: 862975-95-9
Molekulargewicht: 330.38
InChI-Schlüssel: JXXRJORAGVNWLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been evaluated for its cytotoxicity and found to exhibit anti-cancer activity against certain cancer cell lines .


Synthesis Analysis

The synthesis of this compound involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine” is characterized by the presence of a benzo[d]thiazol-2-yl group, a thiophen-2-yl group, and an oxadiazol-2-amine group .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Potentials

Researchers have synthesized a series of derivatives related to N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, examining their anticancer activity against various human cancer cell lines. These derivatives have shown promising results, indicating potential applications in cancer treatment. Similarly, antimicrobial activities of similar compounds have been explored, revealing effectiveness against a range of microorganisms, suggesting their use in developing new antimicrobial agents (Yakantham, Sreenivasulu, & Raju, 2019).

Antibacterial Activity

The compound has been part of studies focusing on its antibacterial properties, particularly against Salmonella typhi. Derivatives of this compound demonstrated significant activity, marking them as potential candidates for the development of new antibacterial drugs (Salama, 2020).

Antiproliferative and Antimicrobial Properties

Further research into derivatives of this compound has revealed both antiproliferative and antimicrobial properties. Specific derivatives have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against various strains, including Staphylococcus epidermidis. This highlights the compound's dual potential in cancer therapy and infection control (Gür et al., 2020).

Antitubercular Agents

Research has also extended into the synthesis of derivatives with potent anti-tubercular activity. Some of these derivatives have shown significant activity against Mycobacterium tuberculosis, pointing towards their use in developing new treatments for tuberculosis (Maurya et al., 2013).

Neuroprotective Effects

Notably, some derivatives of this compound have been evaluated for their anticonvulsant and neuroprotective effects. One derivative, in particular, showed effective anticonvulsant properties along with promising neuroprotective effects, suggesting a potential role in neurological disorder treatment (Hassan, Khan, & Amir, 2012).

Wirkmechanismus

The compound has been found to induce G2/M cell cycle arrest in Colo205 cells. The levels of p53, a protein that regulates the cell cycle, increased tremendously in cells treated with this compound. This suggests that the compound may act as a potential small-molecule activator of p53 .

Eigenschaften

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S2/c1-19-8-4-5-9-11(7-8)22-14(15-9)16-13-18-17-12(20-13)10-3-2-6-21-10/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXRJORAGVNWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.